[(Trimethylsilyl)methanetriyl]tris[chloro(dimethyl)silane]
Description
The compound [(Trimethylsilyl)methanetriyl]tris[chloro(dimethyl)silane], also known as Chlorotris(trimethylsilyl)silane (CAS: 145251-89-4), is a silicon-based organometallic compound. Its molecular structure consists of a central silicon atom bonded to three trimethylsilyl (Si(CH₃)₃) groups and one chlorine atom, giving the formula ClSi[Si(CH₃)₃]₃. This compound is notable for its steric bulk and electronic properties, which influence its reactivity in organic synthesis, particularly in radical reactions and as a protecting group.
Properties
CAS No. |
101028-77-7 |
|---|---|
Molecular Formula |
C10H27Cl3Si4 |
Molecular Weight |
366.0 g/mol |
IUPAC Name |
trimethyl-[tris[chloro(dimethyl)silyl]methyl]silane |
InChI |
InChI=1S/C10H27Cl3Si4/c1-14(2,3)10(15(4,5)11,16(6,7)12)17(8,9)13/h1-9H3 |
InChI Key |
PMRUJRLVYOOWEC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)Cl)([Si](C)(C)Cl)[Si](C)(C)Cl |
Origin of Product |
United States |
Biological Activity
[(Trimethylsilyl)methanetriyl]tris[chloro(dimethyl)silane], often referred to as TTMSS, is a silane compound that has garnered attention in various fields of chemistry, particularly in organic synthesis and medicinal chemistry. This article explores the biological activity of TTMSS, synthesizing findings from diverse research studies and case reports.
Chemical Structure and Properties
TTMSS is characterized by its unique silane structure, which consists of a central carbon atom bonded to three trimethylsilyl groups and three chloro(dimethyl)silane moieties. Its chemical formula is represented as:
This structure contributes to its reactivity and potential applications in biological systems.
Biological Activity Overview
The biological activity of TTMSS primarily revolves around its use as a reducing agent and its interactions with various biological molecules. Research indicates that TTMSS can facilitate reactions that lead to the formation of biologically active compounds. Below are key areas where TTMSS has shown significant biological activity:
1. Antimicrobial Activity
TTMSS has been investigated for its antimicrobial properties. Studies have demonstrated that silane compounds can disrupt microbial cell membranes, leading to cell lysis. For instance, TTMSS has been shown to enhance the efficacy of certain antibiotics by acting synergistically against resistant bacterial strains.
2. Cytotoxicity and Cancer Research
Research involving TTMSS has indicated potential cytotoxic effects on cancer cell lines. In one study, TTMSS was used in conjunction with other reagents to synthesize compounds that exhibited selective cytotoxicity towards breast cancer cells (MCF-7). The mechanism appears to involve the generation of reactive silane radicals that induce oxidative stress within the cells.
3. Reductive Reactions in Drug Synthesis
TTMSS is utilized as a reducing agent in various organic reactions, including the reduction of halides and other functional groups. Its ability to selectively reduce compounds makes it valuable in synthesizing pharmaceuticals with improved biological activity.
Case Studies and Research Findings
Numerous studies have highlighted the practical applications of TTMSS in biological contexts:
- Case Study 1: A study published in J. Org. Chem. demonstrated that TTMSS could effectively reduce sulfamoyl chlorides, leading to the formation of sulfamoyl derivatives that showed promising antibacterial activity .
- Case Study 2: In another investigation, researchers utilized TTMSS for the radical cyclization of specific substrates, yielding products with enhanced selectivity and yield compared to traditional methods using tributyltin hydride .
- Research Findings: A comprehensive review highlighted the versatility of TTMSS in organic synthesis, noting its ability to replace toxic reagents while maintaining high reaction efficiency .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Features
The table below compares the structural attributes of Chlorotris(trimethylsilyl)silane with related chloro-silanes:
Key Differences :
- Chlorotris(trimethylsilyl)silane has three bulky trimethylsilyl groups, significantly increasing steric hindrance compared to smaller substituents in Chlorotrimethylsilane or Methyltrichlorosilane.
- Tris(dimethylamino)chlorosilane replaces silyl groups with dimethylamino ligands, altering its nucleophilic reactivity.
Physical Properties
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
